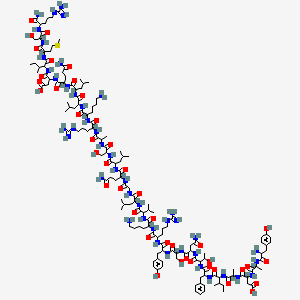

Sermorelin

Descripción

Propiedades

IUPAC Name |

4-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H246N44O42S/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWPRVFKDLAUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C149H246N44O42S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86168-78-7 | |

| Record name | Sermorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00010 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Sermorelin Signaling in Pituitary Somatotrophs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sermorelin, a synthetic analog of the N-terminal 29-amino-acid fragment of growth hormone-releasing hormone (GHRH), is a potent secretagogue of growth hormone (GH). Its therapeutic and research applications are predicated on its ability to stimulate the anterior pituitary's somatotroph cells. This technical guide provides an in-depth exploration of the molecular signaling cascade initiated by this compound in these specialized cells. We will dissect the primary and secondary messenger systems, downstream transcriptional regulation, and the intricate interplay of signaling pathways that culminate in the synthesis and release of GH. This document also furnishes detailed experimental protocols for key assays used to investigate this signaling cascade and presents quantitative data in structured tables for comparative analysis. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of the processes.

Introduction to this compound and the GHRH Receptor

This compound, also known as GHRH (1-29), retains the full biological activity of the endogenous 44-amino-acid GHRH.[1][2] It exerts its effects by binding to the GHRH receptor (GHRH-R), a class B G-protein coupled receptor (GPCR) located on the plasma membrane of somatotrophs in the anterior pituitary gland.[3][4][5] This interaction is the critical first step in a signaling cascade that governs both the acute release of stored GH and the long-term regulation of GH gene expression.[4] Understanding this pathway is fundamental for the development of novel therapeutics targeting the GH axis.

The this compound Signaling Cascade

The binding of this compound to the GHRH-R initiates a cascade of intracellular events mediated primarily by the Gs alpha subunit of the associated heterotrimeric G-protein. This leads to the activation of two principal signaling pathways: the adenylyl cyclase/cAMP pathway and the phospholipase C pathway.

The Primary Adenylyl Cyclase/cAMP Pathway

The canonical and most significant signaling pathway activated by this compound is the adenylyl cyclase (AC)/cyclic adenosine monophosphate (cAMP) pathway.[3]

-

G-Protein Activation: Upon this compound binding, the GHRH-R undergoes a conformational change, leading to the dissociation of the Gs alpha subunit from the beta-gamma subunits. The Gs alpha subunit, now bound to GTP, becomes activated.

-

Adenylyl Cyclase Activation and cAMP Production: The activated Gs alpha subunit stimulates the membrane-bound enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[3]

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of protein kinase A (PKA), causing their dissociation from the catalytic subunits. This liberates the active PKA catalytic subunits.

-

Downstream Phosphorylation Events: Active PKA phosphorylates a multitude of intracellular substrates, including ion channels and transcription factors, leading to the physiological responses of GH secretion and synthesis.

The Secondary Phospholipase C (PLC) Pathway

While the cAMP/PKA pathway is predominant, evidence suggests that the GHRH-R can also couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway, which is thought to play a modulatory role.

-

PLC Activation: The activated Gq/11 alpha subunit stimulates phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

DAG-Mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). PKC can then phosphorylate various cellular proteins, contributing to the overall cellular response.

The following diagram illustrates the primary and secondary signaling pathways initiated by this compound.

Caption: this compound signaling cascade in pituitary somatotrophs.

Regulation of Growth Hormone Secretion and Synthesis

Growth Hormone Secretion

The acute release of GH is primarily driven by an increase in intracellular calcium concentration. The PKA-mediated phosphorylation of voltage-gated calcium channels on the somatotroph membrane leads to an influx of extracellular Ca2+.[6][7] This rise in cytosolic Ca2+ triggers the fusion of GH-containing secretory vesicles with the plasma membrane and the subsequent exocytosis of GH into the bloodstream.[6] The PLC pathway contributes to this process through the IP3-mediated release of Ca2+ from intracellular stores, further augmenting the cytosolic calcium concentration.[8]

Growth Hormone Synthesis

Long-term stimulation by this compound promotes the synthesis of new GH. Activated PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB, in turn, enhances the transcription of the pituitary-specific transcription factor Pit-1 (also known as POU1F1). Pit-1 is a critical transcription factor for the expression of the GH gene. Increased levels of active Pit-1 lead to an upregulation of GH mRNA transcription, thereby increasing the cellular stores of GH available for release.[9] Studies have shown that pulsatile GHRH administration can double the amount of GH mRNA.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters of the this compound/GHRH signaling cascade.

Table 1: Receptor Binding and Downstream Signaling

| Parameter | Ligand | Value | Cell Type/System |

| Binding Affinity (Kd) | GHRH Antagonist (JV-1-42) | 1.77 ± 0.5 nM | HEC-1A cells (expressing GHRH-R) |

| EC50 for cAMP Production | GHRH | 11.4 - 18.1 nM | Mouse pituitary cells |

| EC50 for GH Release | This compound | 0.1 - 1.0 nM | Rat anterior pituitary cells |

Table 2: Intracellular Calcium Dynamics

| Parameter | Condition | Concentration | Cell Type |

| Basal [Ca2+]i | Unstimulated | 234 ± 17 nM | Rat somatotrophs |

| Stimulated [Ca2+]i | 10 nM GHRH | 480 ± 61 nM | Rat somatotrophs |

| Inhibited [Ca2+]i | 1 nM Somatostatin | 96 ± 23 nM | Rat somatotrophs |

Experimental Protocols

Radioligand Binding Assay for GHRH Receptor

This protocol describes a competitive binding assay to determine the affinity of a compound for the GHRH receptor.

Caption: Workflow for GHRH receptor radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize pituitary tissue or cells expressing GHRH-R in a cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled GHRH ligand (e.g., an antagonist like 125I-JV-1-42), and varying concentrations of unlabeled this compound.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled GHRH).

-

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50, which can then be used to calculate the binding affinity (Ki).

Intracellular cAMP Immunoassay

This protocol outlines the measurement of intracellular cAMP levels in pituitary cells following this compound stimulation.

Caption: Workflow for intracellular cAMP immunoassay.

Methodology:

-

Cell Culture: Plate primary pituitary cells or a suitable cell line in 96-well plates.

-

Stimulation:

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with various concentrations of this compound for a defined period.

-

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

Competitive ELISA:

-

Use a commercial cAMP ELISA kit. Add cell lysates and cAMP standards to wells of a microplate pre-coated with a cAMP-specific antibody.

-

Add a fixed amount of HRP-conjugated cAMP, which will compete with the cAMP in the samples/standards for antibody binding.

-

After incubation, wash away unbound components.

-

Add a substrate that is converted by HRP to a detectable signal.

-

-

Detection: Measure the signal (e.g., absorbance or fluorescence) using a microplate reader. The signal intensity is inversely proportional to the amount of cAMP in the sample.

-

Data Analysis: Generate a standard curve from the standards. Determine the cAMP concentration in the samples and plot it against the this compound concentration to calculate the EC50.

Intracellular Calcium Imaging

This protocol describes the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium in response to this compound.

Caption: Workflow for intracellular calcium imaging with Fura-2.

Methodology:

-

Cell Preparation: Culture pituitary cells on glass coverslips suitable for microscopy.

-

Dye Loading: Incubate the cells with Fura-2 AM, a membrane-permeable calcium indicator. Intracellular esterases cleave the AM group, trapping the dye inside the cells.

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Alternately excite the cells with light at 340 nm (binds Ca2+) and 380 nm (Ca2+-free).

-

Measure the fluorescence emission at ~510 nm.

-

-

Baseline and Stimulation: Establish a stable baseline fluorescence ratio (340/380 nm) before introducing this compound into the perfusion buffer.

-

Data Acquisition: Record the change in the fluorescence ratio over time following stimulation.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. This ratio can be calibrated to determine the absolute [Ca2+]i.

Conclusion

This compound initiates a complex and well-orchestrated signaling cascade within pituitary somatotrophs, primarily through the Gs-cAMP-PKA pathway, with contributions from the PLC-IP3/DAG-PKC pathway. This cascade culminates in both the immediate release of growth hormone and the long-term stimulation of its synthesis. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced mechanisms of this compound action and to explore novel therapeutic strategies targeting the GHRH-GH axis. A thorough understanding of these fundamental processes is paramount for advancing our knowledge and application of GHRH analogs in both clinical and research settings.

References

- 1. This compound: a review of its use in the diagnosis and treatment of children with idiopathic growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C149H246N44O42S | CID 16132413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Free intracellular Ca2+ concentration ([Ca2+]i) and growth hormone release from purified rat somatotrophs. I. GH-releasing factor-induced Ca2+ influx raises [Ca2+]i - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Free intracellular Ca2+ concentration and growth hormone (GH) release from purified rat somatotrophs. III. Mechanism of action of GH-releasing factor and somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular calcium stores are involved in growth hormone-releasing hormone signal transduction in rat somatotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional characterization of a human POU1F1 mutation associated with isolated growth hormone deficiency: a novel etiology for IGHD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of growth hormone (GH) mRNA by pulsatile GH-releasing hormone in rats is pattern specific - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the GHRH Receptor Binding Affinity of Sermorelin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Sermorelin, a synthetic analog of Growth Hormone-Releasing Hormone (GHRH), to its cognate receptor, the GHRH receptor (GHRH-R). This document details the quantitative binding parameters, the experimental methodologies used to determine these values, and the downstream signaling pathways activated upon receptor binding.

Introduction to this compound and the GHRH Receptor

This compound, also known as GHRH (1-29), is a 29-amino acid polypeptide that represents the N-terminal fragment of the endogenous human GHRH.[1] It is the shortest fully functional fragment of GHRH and acts as a potent agonist at the GHRH receptor.[2] The GHRH receptor is a member of the Class B G-protein coupled receptor (GPCR) family and is primarily expressed on somatotroph cells in the anterior pituitary gland.[3] The binding of this compound to the GHRH-R is the critical initiating event that leads to the synthesis and pulsatile release of growth hormone (GH).[4][5]

Quantitative Analysis of this compound's GHRH Receptor Binding Affinity

Precise quantification of the binding affinity of this compound to the GHRH receptor is essential for understanding its potency and for the development of novel GHRH analogs. The binding affinity is typically expressed in terms of the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the dissociation constant (Kd). Lower values for these parameters indicate a higher binding affinity.

Table 1: GHRH Receptor Binding Affinity of this compound and Related Analogs

| Compound | Receptor Source | Assay Type | Parameter | Value | Reference |

| hGHRH(1-29)NH₂ (this compound) | BHK cells expressing human GHRH receptor | Competition Binding | IC₅₀ | Not explicitly stated, used as reference | [6] |

| Porcine GHRH | Cloned porcine GHRH receptor in HEK 293 cells | Competition Binding | IC₅₀ | 2.8 ± 0.51 nM | |

| Rat GHRH | Cloned porcine GHRH receptor in HEK 293 cells | Competition Binding | IC₅₀ | 3.1 ± 0.69 nM | |

| [His¹, ¹²⁵I-Tyr¹⁰,Nle²⁷]hGHRH(1-32)-NH₂ | Cloned porcine GHRH receptor in HEK 293 cells | Saturation Binding | K_d | 1.04 ± 0.19 nM | |

| GHRH Analog #1 | BHK cells expressing human GHRH receptor | Competition Binding | Relative Affinity | >1 | [6] |

| GHRH Analog #2 | BHK cells expressing human GHRH receptor | Competition Binding | Relative Affinity | >1 | [6] |

| GHRH Analog #3 | BHK cells expressing human GHRH receptor | Competition Binding | Relative Affinity | >1 | [6] |

| GHRH Analog #5 | BHK cells expressing human GHRH receptor | Competition Binding | Relative Affinity | >1 | [6] |

Note: The patent[6] describes GHRH analogs with significantly higher binding affinity than hGHRH(1-29)NH₂ but does not provide the absolute IC50 value for this compound itself, which was used as the reference compound for calculating relative affinity.

GHRH Receptor Signaling Pathways

Upon binding of this compound to the GHRH receptor, a conformational change is induced in the receptor, leading to the activation of intracellular signaling cascades. The primary and most well-characterized pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.

Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that subsequently activates Protein Kinase A (PKA). Activated PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that binds to the promoter of the growth hormone gene, stimulating its transcription. In addition to the primary Gs-cAMP-PKA pathway, evidence suggests the involvement of other signaling cascades, such as the phospholipase C (PLC) pathway, which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately contributing to an increase in intracellular calcium and GH release.

Experimental Protocols for Determining GHRH Receptor Binding Affinity

The determination of this compound's binding affinity for the GHRH receptor is typically achieved through radioligand binding assays. These assays can be categorized into saturation binding assays, to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radiolabeled ligand, and competition binding assays, to determine the affinity (Ki or IC50) of unlabeled ligands like this compound.

General Workflow for Radioligand Binding Assay

Detailed Methodology for a Competitive Radioligand Binding Assay

The following protocol is a synthesized methodology based on established practices for GPCR binding assays and specific details from studies on the GHRH receptor.

1. Preparation of Receptor Membranes:

-

Culture cells expressing the human GHRH receptor (e.g., HEK 293 or BHK cells) to confluence.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the following components in order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

-

A fixed concentration of a radiolabeled GHRH analog (e.g., [¹²⁵I]-Tyr¹⁰-hGRF(1-44)NH₂).

-

Increasing concentrations of the unlabeled competitor, this compound (hGHRH(1-29)NH₂), typically spanning several orders of magnitude.

-

For the determination of non-specific binding, a high concentration of an unlabeled GHRH analog is used in place of this compound.

-

For the determination of total binding, only the radioligand and assay buffer are added with the membranes.

-

-

Initiate the binding reaction by adding a specific amount of the prepared cell membranes (e.g., 20-50 µg of protein per well).

3. Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient duration to reach binding equilibrium (typically 60-90 minutes).

4. Separation:

-

Terminate the incubation by rapidly separating the bound from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

5. Quantification:

-

Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a gamma counter.

6. Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.

Conclusion

This compound is a potent agonist of the GHRH receptor, and its high binding affinity is a prerequisite for its biological activity in stimulating the synthesis and release of growth hormone. While specific absolute binding affinity values for this compound at the human GHRH receptor are not widely published, the available data from competition binding assays and studies on related analogs confirm its high-affinity interaction. The well-established methodologies of radioligand binding assays provide a robust framework for the quantitative characterization of this compound and the development of novel GHRH receptor modulators. A thorough understanding of this compound's binding characteristics and the downstream signaling pathways is fundamental for researchers and drug development professionals working in the fields of endocrinology, metabolism, and aging.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. This compound: a review of its use in the diagnosis and treatment of children with idiopathic growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. biotechpeptides.com [biotechpeptides.com]

- 6. basepeptide.com [basepeptide.com]

The Sermorelin-IGF-1 Axis: An In-Depth Technical Guide for Researchers

This whitepaper provides a detailed examination of the Sermorelin-Insulin-like Growth Factor 1 (IGF-1) axis, intended for researchers, scientists, and professionals in drug development. It covers the core mechanism of action, presents quantitative data from key studies, details experimental protocols, and includes mandatory visualizations of signaling pathways and workflows.

Mechanism of Action

This compound is a synthetic peptide analogue of endogenous growth hormone-releasing hormone (GHRH), consisting of the first 29 amino acids of the GHRH sequence. Its primary function is to stimulate the synthesis and pulsatile release of growth hormone (GH) from the anterior pituitary gland, thereby engaging the physiological GHRH-GH-IGF-1 axis.

The signaling cascade begins when this compound binds to the GHRH receptor (GHRH-R) on the surface of pituitary somatotroph cells. This receptor is a G-protein coupled receptor (GPCR). Binding initiates a conformational change, activating the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including transcription factors and ion channels. This cascade culminates in the exocytosis of GH-containing vesicles and an increase in GH gene transcription.

Released GH circulates to the liver, its primary target organ, where it stimulates hepatocytes to produce and secrete Insulin-like Growth Factor 1 (IGF-1). IGF-1 is the principal mediator of GH's anabolic and growth-promoting effects on peripheral tissues, including muscle and bone. This entire process is regulated by natural feedback loops, primarily through somatostatin, which inhibits GH release, providing a physiological control mechanism not present with the administration of exogenous GH.

Caption: this compound signaling cascade in the pituitary gland.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on GH and IGF-1 levels as reported in scientific literature.

Table 1: Peak Growth Hormone (GH) Response to this compound Stimulation Test

| Population | Test Condition | Peak GH Response (ng/mL) | Interpretation |

| Healthy/Normal Response | GH Stimulation Test (e.g., this compound) | > 10.0[1] | Sufficient pituitary GH reserve |

| GH Deficient (GHD) | GH Stimulation Test (e.g., this compound) | < 10.0[2] | Growth Hormone Deficiency |

| GHD (ISS Group Example) | Insulin Stimulation Test | 14.71 ± 8.78[3] | Example of a non-deficient response |

| GHD (GHD Group Example) | Insulin Stimulation Test | 4.03 ± 2.60[3] | Example of a deficient response |

Table 2: Serum IGF-1 Response to Long-Term this compound Therapy

| Study Population | Dosage & Duration | Baseline IGF-1 (ng/mL) | Post-Treatment IGF-1 (ng/mL) | Mean Increase (ng/mL) |

| Hypogonadal Men | 100 mcg this compound (in combo), 3x daily for ~134 days | 159.5 (± 26.7)[4] | 239.0 (± 54.6)[4] | 79.5 |

Experimental Protocols

Detailed methodologies for key experiments investigating the this compound-IGF-1 axis are provided below.

Protocol: this compound (GHRH) Stimulation Test

This diagnostic procedure assesses the pituitary gland's capacity to secrete GH in response to a GHRH analogue.

Caption: Workflow for a diagnostic GH stimulation test.

Methodology:

-

Patient Preparation: The subject must fast for 10-12 hours overnight prior to the test. Water is permitted.[5]

-

IV Catheter Placement: An intravenous (IV) catheter is inserted into a forearm vein to allow for repeated blood sampling without multiple needle sticks.

-

Baseline Blood Draw: A baseline blood sample is collected at Time = 0 minutes, immediately before this compound administration.

-

This compound Administration: this compound is administered as an intravenous bolus at a standard diagnostic dose, typically 1.0 µg/kg body weight.

-

Serial Blood Sampling: Blood samples are drawn at timed intervals post-administration to capture the peak GH secretion. A common schedule includes draws at 30, 60, 90, and 120 minutes.[6]

-

Sample Processing and Analysis: Each blood sample is collected in an appropriate tube (e.g., EDTA), centrifuged to separate plasma, and stored frozen until analysis. Plasma GH concentrations are measured using a validated immunoassay.

-

Data Interpretation: The peak GH concentration from the collected samples is determined. A peak GH level below 10 ng/mL is typically indicative of growth hormone deficiency.

Protocol: Long-Term this compound Treatment and Monitoring

This protocol outlines the procedure for administering this compound over an extended period to assess its therapeutic effect on IGF-1 levels and other clinical endpoints.

Methodology:

-

Baseline Assessment: Before initiating therapy, a comprehensive baseline assessment is performed. This includes a full medical history, physical examination, and baseline laboratory tests, including serum IGF-1, thyroid function, and a comprehensive metabolic panel.[7]

-

This compound Administration:

-

Treatment Duration: An initial treatment cycle typically lasts 3 to 6 months to allow for physiological changes to occur and be measured.[8]

-

Regular Monitoring:

-

Laboratory Tests: Serum IGF-1 is the primary biomarker for monitoring the efficacy of this compound therapy. Levels are typically re-evaluated every 3 to 6 months.[7] Other labs such as glucose and thyroid panels are also monitored to ensure safety.[1]

-

Clinical Assessment: Patient-reported outcomes (e.g., energy levels, sleep quality) and changes in body composition are assessed at follow-up visits.

-

-

Dose Titration: The dosage of this compound may be adjusted based on the clinical response and the results of the IGF-1 monitoring to ensure levels remain within a safe and therapeutic range.

-

Cycling: To maintain pituitary sensitivity, cyclical protocols (e.g., 3-6 months on, followed by a 1-3 month break) are often employed for long-term therapy.[9]

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Use of the Growth Hormone Stimulation Test Result in the Management of Patients With a Short Stature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Growth Hormone Responses to Provocative Tests in Children with Short Stature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Growth Hormone Secretagogue Treatment in Hypogonadal Men Raises Serum Insulin-Like Growth Factor-1 Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Growth Hormone Stimulation Test - UF Health [ufhealth.org]

- 6. labcorp.com [labcorp.com]

- 7. This compound Peptide: Guide for Practitioners and Patients [rupahealth.com]

- 8. peptidedosages.com [peptidedosages.com]

- 9. Maximizing Your this compound Experience: Dosage, Timing, and Protocols | Hormone Replacement Specialists, Testosterone & Weight Loss Specialists located in Dallas, Frisco, Heath and Southlake, TX | MyFitMed [myfitmed.com]

Sermorelin for In Vitro Studies on Cellular Aging: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sermorelin, a synthetic peptide analog of the endogenous growth hormone-releasing hormone (GHRH), has garnered significant interest for its potential therapeutic applications in aging and age-related conditions.[1] Comprising the first 29 amino acids of GHRH, this compound retains the full biological activity of the native hormone, stimulating the pituitary gland to produce and release growth hormone (GH).[2][3][4] Unlike direct administration of recombinant human growth hormone (rhGH), this compound's action is subject to the body's natural feedback mechanisms, potentially offering a more physiological approach to modulating the GH/IGF-1 axis.[2][5]

This technical guide provides a comprehensive overview of the core concepts and methodologies for utilizing this compound in in vitro studies of cellular aging. It is designed to equip researchers with the foundational knowledge to investigate the direct effects of this compound on key markers of cellular senescence, telomerase activity, and oxidative stress. While direct in vitro studies on this compound's impact on these specific aging markers are limited, this guide synthesizes available data on GHRH agonists and the downstream effectors, GH and Insulin-like Growth Factor-1 (IGF-1), to provide a robust framework for experimental design.

Mechanism of Action and Signaling Pathways

This compound initiates its biological effects by binding to the GHRH receptor (GHRH-R), a G-protein coupled receptor predominantly located on somatotroph cells in the anterior pituitary.[6][7] This binding event triggers a conformational change in the receptor, leading to the activation of downstream signaling cascades.

Primary Signaling Pathway: cAMP/PKA

The principal signal transduction pathway activated by the GHRH-R is the adenylyl cyclase-protein kinase A (PKA) pathway.[7]

-

Receptor Binding and G-Protein Activation: this compound binds to the GHRH-R, causing the dissociation of the alpha subunit (Gαs) of the associated heterotrimeric G-protein.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[6]

-

PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[6][7]

-

CREB Phosphorylation and Gene Transcription: PKA then phosphorylates the cAMP response element-binding protein (CREB), which translocates to the nucleus and binds to cAMP response elements (CRE) on the promoter of the GH gene, thereby stimulating its transcription.

-

GH Synthesis and Release: This cascade of events culminates in the synthesis and pulsatile release of growth hormone.

Secondary Signaling Pathways

In addition to the primary cAMP/PKA pathway, GHRH-R activation can also engage other signaling cascades that may contribute to its cellular effects, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[8]

-

Phospholipase C (PLC) Pathway: Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events can also contribute to GH release.

-

MAPK/ERK Pathway: The GHRH-R can also signal through the Ras/Raf/MEK/ERK pathway, which is known to play a role in cell proliferation and survival.[8]

Below is a diagram illustrating the primary signaling pathway of this compound.

In Vitro Models of Cellular Aging

To study the effects of this compound on cellular aging, appropriate in vitro models are essential. The most common models involve inducing senescence in primary human cell lines, such as dermal fibroblasts or mesenchymal stem cells. Senescence can be induced through several methods:

-

Replicative Senescence: This is achieved by serially passaging cells until they reach the Hayflick limit, at which point they enter a state of irreversible growth arrest.[9]

-

Stress-Induced Premature Senescence (SIPS): Senescence can be induced prematurely by exposing cells to sub-lethal stressors, such as:

-

Oxidative Stress: Treatment with agents like hydrogen peroxide (H₂O₂).[10]

-

DNA Damage: Exposure to genotoxic agents like doxorubicin or etoposide.

-

Oncogene Expression: Transfection with an activated oncogene, such as H-RasV12.

-

Key Experiments and Methodologies

This section outlines detailed experimental protocols for assessing the impact of this compound on key markers of cellular aging.

Assessment of Cellular Senescence

Cellular senescence is characterized by a stable cell cycle arrest and distinct phenotypic changes. Key markers for assessing senescence include senescence-associated β-galactosidase (SA-β-gal) activity and the expression of cell cycle inhibitors p16INK4a and p21WAF1/Cip1.

SA-β-gal is a widely used biomarker for senescent cells, reflecting increased lysosomal content and activity.[11]

Experimental Protocol:

-

Cell Seeding and Treatment:

-

Seed primary human fibroblasts in 6-well plates at a density that allows for sub-confluency during the treatment period.

-

Induce senescence using a chosen method (e.g., replicative exhaustion or H₂O₂ treatment).

-

Treat senescent and non-senescent control cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified duration (e.g., 48-72 hours).

-

-

Fixation:

-

Wash cells twice with phosphate-buffered saline (PBS).

-

Fix the cells with a 2% formaldehyde/0.2% glutaraldehyde solution in PBS for 5 minutes at room temperature.

-

-

Staining:

-

Wash the cells twice with PBS.

-

Prepare the staining solution: 1 mg/mL of X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside), 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.

-

Incubate the cells with the staining solution at 37°C without CO₂ for 12-16 hours, or until a blue color develops in the cytoplasm of senescent cells.

-

-

Imaging and Quantification:

-

Wash the cells with PBS and visualize them using a bright-field microscope.

-

Capture images of multiple random fields for each condition.

-

Quantify the percentage of SA-β-gal-positive cells by counting the number of blue-stained cells relative to the total number of cells.

-

The following diagram outlines the experimental workflow for SA-β-gal staining.

The proteins p16INK4a and p21WAF1/Cip1 are cyclin-dependent kinase inhibitors that play a crucial role in establishing and maintaining the senescent cell cycle arrest.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in 24-well plates and treat them as described for the SA-β-gal assay.

-

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with primary antibodies against p16 (1:200) and p21 (1:200) overnight at 4°C.

-

-

Secondary Antibody and Counterstaining:

-

Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature.

-

Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

-

Imaging and Analysis:

-

Mount coverslips on glass slides and visualize using a fluorescence microscope.

-

Quantify the fluorescence intensity of p16 and p21 in the nucleus of at least 100 cells per condition using image analysis software (e.g., ImageJ).

-

Assessment of Telomerase Activity

Telomerase is a reverse transcriptase that maintains telomere length, and its activity is generally repressed in somatic cells but can be reactivated in some contexts.

Experimental Protocol (Telomeric Repeat Amplification Protocol - TRAP Assay):

-

Cell Lysis and Protein Extraction:

-

Treat cells with this compound as previously described.

-

Lyse the cells in a CHAPS lysis buffer to extract cellular proteins.

-

Quantify the protein concentration using a Bradford or BCA assay.

-

-

Telomerase Extension:

-

Incubate a defined amount of protein extract (e.g., 1 µg) with a TS primer (a synthetic oligonucleotide that mimics a telomere end) in a reaction mix containing dNTPs. Telomerase, if active, will add telomeric repeats to the 3' end of the TS primer.

-

-

PCR Amplification:

-

Amplify the telomerase extension products using PCR with the TS primer and a reverse primer specific for the telomeric repeats. Include a heat-inactivation step for telomerase before PCR to prevent interference.

-

-

Detection and Quantification:

-

Visualize the PCR products on a polyacrylamide gel. A characteristic ladder of bands with 6 base-pair increments indicates telomerase activity.

-

For quantitative analysis, use a real-time PCR-based TRAP assay (qTRAP) and compare the amplification curves to a standard curve.

-

Assessment of Oxidative Stress

Oxidative stress is a key contributor to cellular aging. Its levels can be assessed by measuring reactive oxygen species (ROS) and markers of oxidative damage.

Experimental Protocol (Intracellular ROS Measurement with DCFDA):

-

Cell Culture and Treatment:

-

Seed cells in a black, clear-bottom 96-well plate.

-

Treat cells with this compound for the desired duration. Include a positive control for oxidative stress (e.g., H₂O₂).

-

-

Probe Loading:

-

Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS. Incubate for 30-60 minutes at 37°C.

-

-

Fluorescence Measurement:

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

-

Data Analysis:

-

Normalize the fluorescence readings to the number of cells (e.g., by performing a parallel cell viability assay like MTT or by staining nuclei with Hoechst).

-

Compare the ROS levels in this compound-treated cells to the control groups.

-

Quantitative Data Summary

Due to the limited direct in vitro data for this compound on cellular aging markers, the following tables summarize findings from studies on related GHRH agonists and the downstream effectors GH and IGF-1. These data provide a basis for hypothesis generation and experimental design for this compound studies.

Table 1: Effects of GHRH Agonists on Cell Proliferation in vitro

| Compound | Cell Type | Concentration | Effect on Proliferation | Citation |

| MR-409 | Human Dermal Fibroblasts | 2 µM | >50% increase | [7] |

| MR-502 | Human Dermal Fibroblasts | 2 µM | >50% increase | [7] |

| JI-34 | U-87 MG Glioblastoma Cells | 1 µM | Increased proliferation | [12] |

| MR409 | Lung Cancer Cell Lines | 5 µM | Increased cell viability | [9][13] |

Table 2: Effects of IGF-1 on Cellular Senescence Markers in vitro

| Cell Type | IGF-1 Concentration | Duration | Effect on SA-β-gal | Effect on p21/p53 | Citation |

| Rat Articular Chondrocytes | Not specified | Not specified | Increased | Increased | [6] |

| Human Fibroblasts | Not specified | Prolonged | Increased | Increased | [1][8] |

| Aortic Smooth Muscle Cells | Not specified | Long-term | Decreased | Decreased | [2] |

Table 3: Effects of GHRH Analogs on Telomerase Activity and Oxidative Stress in vitro

| Compound | Cell Type | Concentration | Endpoint | Effect | Citation |

| MZ-5-156 (Antagonist) | U-87MG Glioblastoma | Not specified | Telomerase Activity | Decreased | [5] |

| JMR-132 (Antagonist) | LNCaP Prostate Cancer | Not specified | ROS Generation | Decreased | [14] |

| GHRH | LNCaP Prostate Cancer | Not specified | ROS Generation | Increased | [14] |

Conclusion

This compound presents a compelling subject for in vitro research into cellular aging. Its mechanism of action through the GHRH-R and subsequent activation of the GH/IGF-1 axis suggests a potential role in modulating cellular proliferation, senescence, and the response to oxidative stress. The experimental protocols and summarized data in this guide provide a framework for researchers to systematically investigate the effects of this compound on these key aspects of cellular aging. Further direct in vitro studies are warranted to elucidate the precise dose-dependent and cell-type-specific effects of this compound and to validate its potential as a therapeutic agent for age-related cellular dysfunction.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Insulin-Like Growth Factor I Prevents Cellular Aging via Activation of Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting IGF1‐Induced Cellular Senescence to Rejuvenate Hair Follicle Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Renoprotective effects of GHRH agonist MR409 is associated with reduced oxidative stress and ferroptosis in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decrease in telomerase activity in U-87MG human glioblastomas after treatment with an antagonist of growth hormone-releasing hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Agonistic analogs of growth hormone releasing hormone (GHRH) promote wound healing by stimulating the proliferation and survival of human dermal fibroblasts through ERK and AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Insulin-like growth factors and aging: lessons from Laron syndrome [frontiersin.org]

- 9. pnas.org [pnas.org]

- 10. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Agonists of growth hormone-releasing hormone (GHRH) inhibit human experimental cancers in vivo by down-regulating receptors for GHRH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antioxidant activity of growth hormone-releasing hormone antagonists in LNCaP human prostate cancer line - PMC [pmc.ncbi.nlm.nih.gov]

Sermorelin in Sarcopenia: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical research landscape of Sermorelin and its analogs in animal models of sarcopenia. It provides a comprehensive overview of the available data, detailed experimental methodologies, and the underlying signaling pathways, designed to inform and guide future research in this critical area of age-related muscle wasting.

Introduction: The Challenge of Sarcopenia and the Potential of this compound

Sarcopenia, the progressive and generalized loss of skeletal muscle mass and strength, is a hallmark of aging and a significant contributor to frailty, disability, and loss of independence in the elderly. The quest for effective therapeutic interventions has led to the investigation of various anabolic pathways, among which the growth hormone (GH) axis presents a compelling target. This compound, a synthetic analog of the first 29 amino acids of the endogenous growth hormone-releasing hormone (GHRH), offers a more physiological approach to stimulating the GH axis compared to direct administration of recombinant human growth hormone (rhGH). By acting on the pituitary gland, this compound promotes the pulsatile release of endogenous GH, which in turn stimulates the production of insulin-like growth factor 1 (IGF-1), a key mediator of muscle protein synthesis and hypertrophy.

This guide synthesizes the available preclinical data on the use of this compound and its analogs in rodent models relevant to sarcopenia, providing a foundation for the design and execution of future studies aimed at evaluating its therapeutic potential.

Quantitative Data from Animal Studies

While direct studies of this compound in established rodent models of sarcopenia are limited in the publicly available literature, research on closely related GHRH agonists in other models of muscle atrophy provides valuable insights into its potential efficacy. The following tables summarize key quantitative findings from a relevant study on the GHRH agonist MR-409 in a mouse model of spinal muscular atrophy (SMA), a condition characterized by severe muscle wasting.

Table 2.1: Effect of GHRH Agonist MR-409 on Body Weight in SMNΔ7 Mice

| Treatment Group | Dose (mg/kg/day, s.c.) | Mean Body Weight (g) at P12 | % Change vs. Vehicle |

| Vehicle | - | 5.5 ± 0.2 | - |

| MR-409 | 1 | 6.8 ± 0.3* | +23.6% |

| MR-409 | 2 | 7.5 ± 0.2** | +36.4% |

*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.

Table 2.2: Effect of GHRH Agonist MR-409 on Muscle Fiber Size in SMNΔ7 Mice

| Treatment Group | Dose (mg/kg/day, s.c.) | Mean Muscle Fiber Cross-Sectional Area (µm²) - Quadriceps | % Change vs. Vehicle |

| Vehicle | - | 150 ± 10 | - |

| MR-409 | 2 | 220 ± 15* | +46.7% |

*p < 0.05 vs. Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below is a representative experimental protocol adapted from a study utilizing a GHRH agonist in a mouse model of muscle atrophy.

Animal Model and Treatment

-

Animal Model: SMNΔ7 mice, a model for spinal muscular atrophy, exhibiting progressive muscle atrophy. While not a model of age-related sarcopenia, it provides a robust system for studying muscle wasting.

-

Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Treatment Groups:

-

Vehicle control (e.g., saline or appropriate vehicle for the GHRH analog)

-

This compound/GHRH analog (e.g., MR-409) at various doses (e.g., 1 and 2 mg/kg/day)

-

-

Administration: Daily subcutaneous (s.c.) injections from postnatal day 2 (P2) to P12. For sarcopenia models, treatment would typically be initiated in aged animals (e.g., 18-24 months old mice) and continue for a specified duration (e.g., 8-12 weeks).

Functional Outcome Measures

-

Grip Strength: Forelimb and/or hindlimb grip strength is measured using a grip strength meter. Mice are gently pulled by the tail, and the peak force exerted on the grid is recorded. Multiple measurements are taken and averaged.

-

Motor Performance: Assessed using tests such as the rotarod, where the latency to fall from a rotating rod is recorded, or open-field tests to evaluate locomotor activity.

Muscle Tissue Analysis

-

Muscle Collection: At the end of the study, animals are euthanized, and key muscles (e.g., gastrocnemius, tibialis anterior, quadriceps, soleus) are dissected, weighed, and prepared for further analysis.

-

Histology and Morphometry:

-

Muscle samples are frozen in isopentane pre-cooled in liquid nitrogen and sectioned using a cryostat.

-

Sections are stained with Hematoxylin and Eosin (H&E) to visualize muscle fiber morphology.

-

Immunofluorescence staining for specific markers (e.g., laminin for fiber boundaries, myosin heavy chain isoforms for fiber typing) is performed.

-

Muscle fiber cross-sectional area (CSA) is quantified using image analysis software (e.g., ImageJ).

-

-

Gene Expression Analysis:

-

RNA is extracted from muscle tissue.

-

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression of genes involved in muscle protein synthesis (e.g., Igf1, Akt, mTor) and degradation (e.g., MuRF1, Atrogin-1).

-

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on muscle tissue primarily through the stimulation of the GHRH-GH-IGF-1 axis. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.

This compound-Stimulated Growth Hormone Release

Caption: this compound binding to its receptor on pituitary somatotrophs initiates a cAMP-dependent pathway leading to GH synthesis and release.

Downstream Effects of GH and IGF-1 on Skeletal Muscle

Caption: GH stimulates hepatic IGF-1 production, which then acts on muscle cells to promote anabolism via the PI3K/Akt/mTOR pathway.

Discussion and Future Directions

The preclinical evidence, although limited in the specific context of age-related sarcopenia, suggests that this compound and other GHRH agonists hold promise as therapeutic agents to combat muscle wasting. The data from the MR-409 study in a severe muscle atrophy model demonstrates a clear potential to increase muscle fiber size and improve overall body mass.

Future research should focus on several key areas:

-

Studies in Aged Rodent Models: There is a critical need for well-controlled studies of this compound in established, age-related sarcopenia models (e.g., 24-month-old C57BL/6 mice or Fischer 344 x Brown Norway rats). These studies should include comprehensive assessments of muscle mass, strength, and physical performance.

-

Dose-Response and Treatment Duration: Optimizing the dosing regimen and duration of treatment will be crucial for maximizing anabolic effects while minimizing potential side effects.

-

Combination Therapies: Investigating the synergistic effects of this compound with other interventions, such as exercise and nutritional supplementation (e.g., essential amino acids), could lead to more effective therapeutic strategies.

-

Biomarker Analysis: Comprehensive analysis of serum biomarkers (e.g., GH, IGF-1, myostatin) and intramuscular signaling pathways will provide a deeper understanding of the mechanisms of action and help identify potential responders to therapy.

Conclusion

This compound represents a promising, physiologically-based approach for the potential treatment of sarcopenia. Its ability to stimulate the endogenous GH-IGF-1 axis offers a nuanced alternative to direct GH administration. While further preclinical research in relevant animal models of aging is necessary to fully elucidate its efficacy and mechanisms of action, the existing data provide a strong rationale for continued investigation. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding and treatment of age-related muscle wasting.

Sermorelin (GRF 1-29): A Technical Guide to Peptide Stability and In Vivo Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sermorelin, a synthetic peptide analogue of growth hormone-releasing hormone (GHRH), comprises the first 29 amino acids of the endogenous GHRH, representing the shortest fully functional fragment.[1][2] It acts as a potent agonist of the GHRH receptor, stimulating the synthesis and pulsatile release of growth hormone from the anterior pituitary. This guide provides an in-depth technical overview of this compound's stability profile under various conditions and its pharmacokinetic behavior in vivo. Key degradation pathways, optimal storage conditions, and analytical methodologies for its characterization are detailed. Furthermore, this document outlines the intracellular signaling cascade initiated by this compound and provides representative experimental protocols for its stability and pharmacokinetic analysis.

This compound Stability Profile

The stability of this compound is a critical factor for its storage, formulation, and therapeutic efficacy. As a peptide, its integrity is susceptible to environmental factors such as temperature, pH, and enzymatic action. Degradation can occur in both the lyophilized state and, more rapidly, in reconstituted solutions.

Degradation Pathways

Forced degradation studies have identified several primary chemical degradation pathways for this compound:

-

Methionine Oxidation : The methionine residue at position 27 (Met27) is susceptible to oxidation, forming methionine sulfoxide and, subsequently, methionine sulfone. This is a common degradation route for peptides exposed to oxidative stress.

-

Deamidation : Asparagine (Asn8) and glutamine (Gln16, Gln24) residues can undergo deamidation, converting them to their corresponding acidic residues (aspartic acid and glutamic acid). This process is highly dependent on pH and temperature, with increased rates at neutral to alkaline pH.

-

Hydrolysis : Cleavage of peptide bonds can occur, particularly at aspartic acid (Asp) residues. The C-terminal amide can also be hydrolyzed, converting Arginine-amide (Arg29-NH₂) to Arginine with a free carboxyl group (Arg29-OH).

-

Enzymatic Degradation : In vivo, this compound is rapidly degraded by enzymes. A primary cleavage site is between the Alanine at position 2 and the Aspartic Acid at position 3, a reaction mediated by dipeptidyl peptidase-IV (DPP-IV).[3] This enzymatic action is a major contributor to its short in vivo half-life.

Quantitative Stability Data

The stability of this compound is highly dependent on its physical state (lyophilized vs. reconstituted) and storage conditions.

Table 1: Stability of Lyophilized this compound

| Storage Condition | Expected Stability | Recommendations |

| -20°C (sealed, desiccated) | 24–36 months | Optimal for long-term storage. |

| 2–8°C (sealed, desiccated) | 12–18 months | Suitable for working stocks. |

| Room Temperature (15–25°C) | 3–6 months (sealed) | Minimize exposure to ambient temperatures. |

| Accelerated (40°C/75% RH) | 1–3 months | For stability testing purposes only. |

Table 2: Stability of Reconstituted this compound

| Condition | Parameter | Value | Notes |

| Storage Temperature | Recommended | 2–8°C | Required for all reconstituted solutions. |

| Beyond-Use Date | Reconstituted with Bacteriostatic Water (0.9% Benzyl Alcohol) | 14–28 days | Preservative extends usability. |

| Reconstituted with Sterile Water | 7–14 days | Lack of preservative shortens usability. | |

| pH | Optimal Range | 5.0–6.0 | Minimizes the rate of deamidation. |

| Biological Fluid (Porcine Plasma) | Half-life at 37°C | ~13 minutes | Demonstrates rapid enzymatic degradation. |

In Vivo Half-Life and Pharmacokinetics

This compound exhibits a very short in vivo half-life, which is a defining characteristic of its pharmacokinetic profile.

Pharmacokinetic Parameters

Following administration, this compound is rapidly absorbed and subsequently cleared from circulation. Its effects on growth hormone (GH) release, however, persist longer than the peptide's presence in the bloodstream, indicating that transient receptor engagement is sufficient to trigger a sustained biological response.[1]

Table 3: Pharmacokinetic Profile of this compound in Humans

| Parameter | Value | Route of Administration |

| Biological Half-Life | 10–20 minutes | Intravenous or Subcutaneous[1][3] |

| Time to Peak Plasma Concentration (Tmax) | 5–20 minutes | Subcutaneous |

| Bioavailability | ~6% | Subcutaneous |

| Peak GH Response | 30–60 minutes post-administration | Subcutaneous |

| Duration of GH Elevation | 2–3 hours | Intravenous or Subcutaneous[1] |

The primary mechanism of clearance is enzymatic degradation, notably by DPP-IV, followed by renal filtration.[1]

Mechanism of Action: GHRH Receptor Signaling

This compound exerts its biological effects by activating the GHRH receptor (GHRH-R), a G-protein coupled receptor (GPCR) located on the surface of somatotroph cells in the anterior pituitary. This initiates a well-defined intracellular signaling cascade.

Caption: GHRH receptor signaling pathway activated by this compound.

Experimental Protocols

The following sections describe representative protocols for assessing the stability and pharmacokinetics of this compound. These are generalized methods and may require optimization for specific laboratory conditions and research objectives.

Protocol: Stability-Indicating HPLC Method

This protocol outlines a forced degradation study and subsequent analysis using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess this compound stability.

Caption: Workflow for a this compound forced degradation study.

Methodology:

-

Preparation of Solutions :

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in ultrapure water.

-

Prepare stress agents: 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

-

-

Forced Degradation :

-

Acid/Base Hydrolysis : Mix the this compound stock solution with an equal volume of 0.1 M HCl or 0.1 M NaOH. Incubate samples at specified temperatures (e.g., 60°C for acid, room temperature for base).

-

Oxidation : Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

-

Thermal Degradation : Incubate the stock solution, buffered at a specific pH (e.g., 5.5), at an elevated temperature (e.g., 70°C).

-

At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots. Neutralize acidic/basic samples before analysis.

-

-

RP-HPLC Analysis :

-

System : HPLC with UV detector or PDA.

-

Column : C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B : 0.1% TFA in acetonitrile.

-

Gradient : A typical gradient would be 15-55% Mobile Phase B over 30-40 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 214 nm (for the peptide bond) and 280 nm (for tyrosine residues).

-

Column Temperature : 30-40°C.

-

-

Data Analysis :

-

Calculate the percentage of intact this compound remaining at each time point by comparing its peak area to the total peak area of all related substances.

-

Plot the natural log of the concentration versus time to determine the degradation rate constant (k) if the reaction follows first-order kinetics.

-

Protocol: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol describes a representative method for determining the half-life of this compound in rats.

Caption: Workflow for a rodent pharmacokinetic study of this compound.

Methodology:

-

Animal Model :

-

Use adult male Sprague-Dawley rats (250-300g).

-

Implant a catheter in the jugular vein for serial blood sampling. Allow animals to recover post-surgery.

-

-

Dosing :

-

Prepare a dosing solution of this compound in sterile saline.

-

Administer a single bolus dose (e.g., 100 µg/kg) via intravenous (IV) or subcutaneous (SC) injection.

-

-

Blood Sampling :

-

Collect blood samples (approx. 100-150 µL) at specified time points post-dose. A typical schedule for a short half-life peptide would be: 0 (pre-dose), 2, 5, 10, 15, 20, 30, 45, and 60 minutes.

-

Collect samples into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail (or specifically a DPP-IV inhibitor) to prevent ex vivo degradation. Place tubes immediately on ice.

-

-

Plasma Preparation :

-

Centrifuge the blood samples (e.g., at 1000 x g for 15 minutes at 4°C) within 30 minutes of collection.

-

Harvest the plasma supernatant and store it at -80°C until analysis.

-

-

Bioanalysis (LC-MS/MS Method) :

-

Sample Preparation : Perform a protein precipitation or solid-phase extraction (SPE) of the plasma samples to isolate the peptide.

-

LC System : UPLC or HPLC system.

-

Column : C18 reversed-phase column suitable for peptides.

-

Mobile Phase : Gradient elution with water and acetonitrile, both containing an additive like 0.1% formic acid for better ionization.

-

MS System : Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Detection : Monitor specific multiple reaction monitoring (MRM) transitions for this compound and an internal standard.

-

-

Pharmacokinetic Analysis :

-

Construct a plasma concentration-time curve.

-

Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd).

-

Conclusion

This compound is a peptide of significant interest with a well-characterized mechanism of action but a challenging stability and pharmacokinetic profile. Its very short in vivo half-life of 10-20 minutes is primarily due to rapid enzymatic cleavage. In solution, its stability is compromised by oxidation, deamidation, and hydrolysis, necessitating careful handling, refrigerated storage, and formulation at a slightly acidic pH. The protocols and data presented in this guide provide a comprehensive technical foundation for researchers and developers working with this compound, enabling robust experimental design and accurate data interpretation.

References

The Advent of a Growth Hormone Secretagogue: A Technical Chronicle of Sermorelin's Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and chemical synthesis of Sermorelin, a truncated analog of Growth Hormone-Releasing Hormone (GHRH). It details the seminal research that led to the isolation and characterization of native GHRH, the rationale behind the synthesis of the 1-29 amino acid fragment, and the methodologies employed in its production. The document elucidates the signaling pathways activated by this compound and presents key quantitative data on its biological activity and pharmacokinetics. Detailed experimental protocols for both the historical isolation of GHRH and the solid-phase synthesis of this compound are provided to offer a practical resource for researchers in the field.

Introduction

This compound, a synthetic peptide comprising the first 29 amino acids of human Growth Hormone-Releasing Hormone (GHRH), represents a significant milestone in the field of endocrinology and peptide therapeutics.[1] Its development was a direct consequence of the arduous journey to identify and characterize the hypothalamic factors controlling pituitary growth hormone (GH) secretion. Unlike direct administration of exogenous GH, this compound acts as a secretagogue, stimulating the pituitary gland to produce and release its own GH, thereby preserving the natural pulsatile rhythm of hormone secretion.[1][2] This guide delves into the scientific underpinnings of this compound's creation, from the foundational discoveries of hypothalamic control to the precise chemical synthesis of this important diagnostic and therapeutic agent.

Historical Discovery of Growth Hormone-Releasing Hormone (GHRH)

The journey to this compound's creation began with the quest to understand the neuroendocrine regulation of growth. The pioneering work of Roger Guillemin and Andrew Schally in the 1950s and 1960s laid the groundwork by demonstrating that the hypothalamus produces releasing and inhibiting hormones that control the function of the anterior pituitary gland.[3][4] For their groundbreaking discoveries in the field of hypothalamic hormones, they were awarded the Nobel Prize in Physiology or Medicine in 1977.

The isolation and characterization of GHRH, however, proved to be a formidable challenge due to its minute quantities in hypothalamic tissue. A breakthrough came from an unexpected source: a human pancreatic islet tumor that was causing acromegaly by ectopically producing a GHRH-like substance.[5] In 1982, the laboratory of Roger Guillemin successfully isolated and sequenced a 44-amino acid peptide with potent GH-releasing activity from this tumor.[5] Shortly thereafter, Andrew Schally's group isolated and characterized GHRH from porcine hypothalami.[3] Subsequent research confirmed that the primary structure of the tumor-derived GHRH was identical to the native human hypothalamic GHRH.[5]

Experimental Protocol: Historical Isolation of GHRH from Hypothalamic Tissue

The following protocol is a generalized representation of the methods used in the 1970s and early 1980s for the isolation of hypothalamic releasing hormones, adapted for the specific context of GHRH.

Objective: To isolate and purify GHRH from hypothalamic tissue.

Materials:

-

Hypothalamic tissue (porcine or ovine)

-

2N Acetic Acid

-

Acetone

-

Glacial Acetic Acid

-

Sephadex G-25 fine beads

-

1M Acetic Acid

-

Anti-GHRH antibody-coupled chromatography resin

-

Phosphate-buffered saline (PBS)

-

High-performance liquid chromatography (HPLC) system with reverse-phase columns (e.g., C18)

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

Lyophilizer

-

In vitro pituitary cell culture for bioassay

Procedure:

-

Tissue Extraction:

-

Dissect hypothalamic tissue from the source (e.g., several hundred thousand sheep hypothalami).[4]

-

Homogenize the tissue in cold 2N acetic acid.

-

Defat the homogenate by repeated extraction with acetone.

-

Lyophilize the resulting aqueous extract to a powder.

-

Further concentrate the extract by re-extraction with glacial acetic acid and lyophilization.[6]

-

-

Gel Filtration Chromatography:

-

Dissolve the concentrated extract in 1M acetic acid.

-

Apply the solution to a large Sephadex G-25 column equilibrated with 1M acetic acid.

-

Elute the peptides with 1M acetic acid, collecting fractions.

-

Assay the fractions for GH-releasing activity using an in vitro pituitary cell bioassay.

-

Pool the active fractions.

-

-

Immunoaffinity Chromatography:

-

Pass the pooled active fractions over a column containing anti-GHRH antibodies coupled to a solid support.

-

Wash the column extensively with PBS to remove non-specifically bound peptides.

-

Elute the bound GHRH with 1M acetic acid.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Subject the eluted GHRH fraction to multiple rounds of reverse-phase HPLC.

-

Use a gradient of acetonitrile in water with 0.1% TFA as a mobile phase modifier.

-

Collect fractions and monitor the absorbance at 214 nm.

-

Assay the fractions for GH-releasing activity to identify the purified GHRH peptide.

-

-

Structural Characterization:

-

Determine the amino acid sequence of the purified peptide using Edman degradation.

-

Confirm the molecular weight using mass spectrometry.

-

The Genesis of this compound: The 1-29 Fragment

Following the elucidation of the full 44-amino acid sequence of GHRH, structure-activity relationship studies were initiated to identify the minimal fragment that retained biological activity. These studies revealed that the N-terminal portion of the peptide was crucial for its function. It was discovered that the synthetic 1-29 amino acid fragment, with an amidated C-terminus, possessed the full intrinsic activity of the native GHRH molecule.[1] This shorter peptide, named this compound, offered advantages in terms of ease of synthesis and stability, making it a viable candidate for clinical development.

Chemical Synthesis of this compound

This compound is synthesized using solid-phase peptide synthesis (SPPS), a technique developed by Robert Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984. The most common approach for this compound synthesis is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

**4.1. Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of this compound (GHRH(1-29)-NH₂) **

Objective: To synthesize the 29-amino acid peptide this compound with a C-terminal amide.

Materials:

-

Rink Amide resin (e.g., Rink Amide MBHA resin)

-

Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Trt for Asn, Gln; Pbf for Arg; tBu for Asp, Glu, Ser, Thr, Tyr; Boc for Lys)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution in DMF (e.g., 20%)

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

-

HPLC system for purification

-

Mass spectrometer for verification

Procedure:

-

Resin Preparation:

-

Swell the Rink Amide resin in DMF in a reaction vessel.

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF. This exposes the free amine for the coupling of the first amino acid.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Amino Acid Coupling Cycle (repeated for each of the 29 amino acids in reverse order, from Arginine-29 to Tyrosine-1):

-

Activation: Dissolve the Fmoc-protected amino acid (3-5 equivalents) and coupling reagents (e.g., HBTU/HOBt) in DMF. Add DIPEA to activate the carboxylic acid group.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours to allow the coupling reaction to go to completion.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Deprotection: Remove the Fmoc group from the newly added amino acid with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it.

-

Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-